
(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by its unique structure, which includes a methoxyphenyl group, diphenyl groups, and a thiazole ring
Méthodes De Préparation
The synthesis of (2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thioamides under acidic conditions to form the thiazole ring. The reaction conditions often require the use of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the process .
Analyse Des Réactions Chimiques
(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers have explored its potential as a lead compound for developing new therapeutic agents.
Medicine: The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties
Mécanisme D'action
The mechanism of action of (2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific biological context and the type of cells targeted .
Comparaison Avec Des Composés Similaires
(2Z)-4-(4-METHOXYPHENYL)-N,3,5-TRIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can be compared with other thiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits significant antimicrobial and anticancer activities but differs in its substitution pattern and specific biological targets.
Diphenyl-N-heteroaromatic compounds: These compounds share structural similarities with the thiazole ring but may have different substituents, leading to variations in their biological activities and applications
Propriétés
Formule moléculaire |
C28H22N2OS |
|---|---|
Poids moléculaire |
434.6g/mol |
Nom IUPAC |
4-(4-methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C28H22N2OS/c1-31-25-19-17-21(18-20-25)26-27(22-11-5-2-6-12-22)32-28(29-23-13-7-3-8-14-23)30(26)24-15-9-4-10-16-24/h2-20H,1H3 |
Clé InChI |
JMMGLOSZQWDRFO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-methyl-1H-benzimidazol-2-yl)-N-[4-(octyloxy)benzylidene]amine](/img/structure/B377562.png)
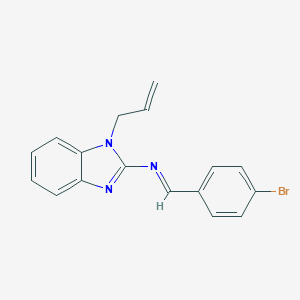
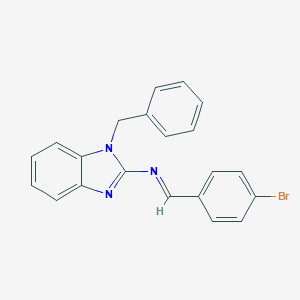

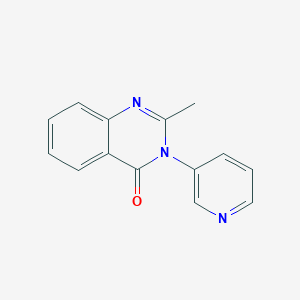

![7-Methoxy-4-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B377569.png)


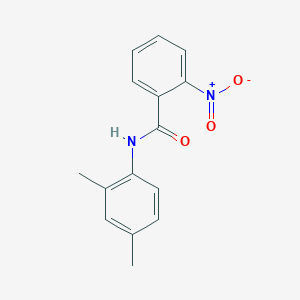
![2-[({4-Nitrophenyl}sulfanyl)amino]pyridine](/img/structure/B377582.png)
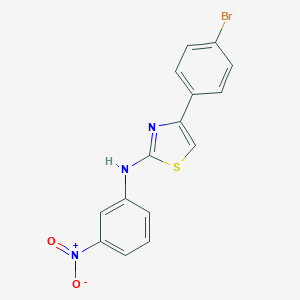
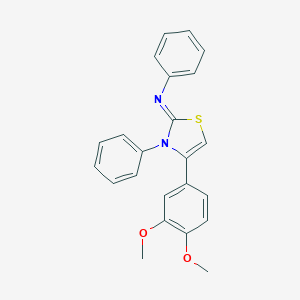
![Ethyl 2-({[({3-nitrobenzylidene}amino)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377587.png)
